N,3-dimethylpyridin-4-amine
Overview
Description
N,3-dimethylpyridin-4-amine: is a derivative of pyridine, characterized by the presence of two methyl groups attached to the nitrogen atom and the third carbon atom of the pyridine ring. This compound is known for its significant role as a nucleophilic catalyst in various organic reactions, particularly in esterification and acylation processes .
Mechanism of Action
Target of Action
N,3-Dimethylpyridin-4-amine (DMAP) is a derivative of pyridine and acts as a highly versatile nucleophilic catalyst . Its primary targets are acylation reactions and esterifications . It is also employed in various organic transformations like the Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, and applications in natural products chemistry .
Biochemical Pathways
DMAP is involved in the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry . These biochemical pathways are crucial for the synthesis of many biologically active compounds. The method is environmentally friendly, requiring only minimum catalyst loading .
Pharmacokinetics
It’s known that dmap is a solid at room temperature and has a solubility of 76 g/l in water at 25 ºc , which may influence its bioavailability.
Result of Action
The result of DMAP’s action is the efficient synthesis of various organic compounds. For instance, it can catalyze the synthesis of indoles and 1H-tetrazoles . It also facilitates various organic transformations, contributing to the production of a wide range of chemicals .
Action Environment
The action of DMAP can be influenced by environmental factors. For instance, the reaction was carried out under a solvent-free environment in the case of 1H-tetrazole formation . Moreover, thermal studies of DMAP have been carried out to determine their stability for temperature-dependent reactions . The method is environmentally friendly, requiring only minimum catalyst loading .
Biochemical Analysis
Biochemical Properties
N,3-dimethylpyridin-4-amine has been found to interact with various biomolecules in biochemical reactions . It has been used as a catalyst in the synthesis of indoles and 1H-tetrazoles . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through its interactions with other biomolecules, potentially influencing enzyme activity and gene expression . The specifics of these interactions and their implications for the compound’s mechanism of action are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that it exhibits stability and does not degrade easily, making it suitable for temperature-dependent reactions . Long-term effects on cellular function in in vitro or in vivo studies are still being investigated.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Halopyridines: The most common method for synthesizing N,3-dimethylpyridin-4-amine involves the amination of 2- and 4-halopyridines with dimethylamine.
N-Alkylation: Another method involves the N-alkylation of pyridine derivatives with dimethylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Esterification: N,3-dimethylpyridin-4-amine is widely used as a catalyst in esterification reactions involving acid anhydrides.
Acylation: It acts as an effective acyl transfer agent, facilitating the formation of amides and esters.
Nucleophilic Substitution: The compound is also involved in nucleophilic substitution reactions, where it enhances the reaction rate significantly.
Common Reagents and Conditions:
Esterification: Acid anhydrides and alcohols are common reagents, with the reaction typically carried out under mild conditions.
Acylation: Carboxylic acids and acid chlorides are used, often in the presence of a base to neutralize the by-products.
Major Products:
Esterification: Esters are the primary products formed.
Acylation: Amides and esters are the major products.
Scientific Research Applications
N,3-dimethylpyridin-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-dimethylaminopyridine (DMAP): Similar in structure but with different substitution patterns, DMAP is also a highly effective nucleophilic catalyst.
N,N-dimethylpyridin-4-amine: Another similar compound with comparable catalytic properties.
Uniqueness: N,3-dimethylpyridin-4-amine is unique due to its specific substitution pattern, which provides distinct electronic properties and reactivity compared to other pyridine derivatives. This uniqueness makes it particularly effective in certain catalytic applications where other compounds may not perform as well .
Properties
IUPAC Name |
N,3-dimethylpyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-5-9-4-3-7(6)8-2/h3-5H,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOBREMHIAAEND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355851 | |
Record name | N,3-dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-42-7 | |
Record name | N,3-dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,3-dimethylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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